molecular formula C10H10O5 B13609371 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid

Cat. No.: B13609371
M. Wt: 210.18 g/mol
InChI Key: YUCQTIDHUKAFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid is an organic compound characterized by a benzodioxin ring fused with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl groups are alkylated using appropriate alkylating agents.

    Formation of Benzodioxin Ring: The alkylated product undergoes cyclization to form the benzodioxin ring.

    Hydroxyacetic Acid Addition: The final step involves the addition of the hydroxyacetic acid moiety to the benzodioxin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in substituted benzodioxin derivatives.

Scientific Research Applications

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
  • 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one

Uniqueness

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid is unique due to its combination of a benzodioxin ring with a hydroxyacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H10O5/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,9,11H,3-4H2,(H,12,13)

InChI Key

YUCQTIDHUKAFFK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(=O)O)O

Origin of Product

United States

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